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molecular formula C13H18BrFN2 B8405242 1-Methyl-4-(N-(3-bromo-5-fluorophenyl)methylamino)piperidine

1-Methyl-4-(N-(3-bromo-5-fluorophenyl)methylamino)piperidine

Cat. No. B8405242
M. Wt: 301.20 g/mol
InChI Key: FFCREPHVNJJWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291632B2

Procedure details

Combine 1,3-dibromo-5-fluorobenzene (5.0 g, 19.7 mmol), 1-methyl-4-(methylamino)piperidine (2.58 mL, 17.7 mmol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.49 g, 0.79 mmol), sodium t-butoxide (2.57 g, 27.58 mmole) and toluene (100 mL), stir and heat at 80° C. After 10 minutes, add Pd2(dba)3 (0.49 g, 0.79 mmol). After 3 hr. at 80° C., cool to ambient temperature. Dilute with ethyl acetate (100 mL) and wash with water (50 mL). Dry the organic layer over sodium sulfate, filter, and concentrate to an oil. Purify the residue by silica gel flash chromatography eluting with 10% (2M NH3-methanol) in CH2Cl2 to obtain 2.95 g (55%)of the title intermediate: 1H NMR (CDCl3): 6.6 (s, 1H), 6.5 (m, 1H), 6.3 (m, 1H), 3.5 (m, 1H), 2.9 (m, 2H), 2.7 (s, 3H), 2.3 (s, 3H), 2.0 (m, 2H), 1.8 (m, 2H), 1.7 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[CH:3]=1.[CH3:10][N:11]1[CH2:16][CH2:15][CH:14]([NH:17][CH3:18])[CH2:13][CH2:12]1.CC(C)([O-])C.[Na+].C1(C)C=CC=CC=1>C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:10][N:11]1[CH2:16][CH2:15][CH:14]([NH:17][CH2:18][C:2]2[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Br:9])[CH:3]=2)[CH2:13][CH2:12]1 |f:2.3,6.7.8.9.10|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Br
Name
Quantity
2.58 mL
Type
reactant
Smiles
CN1CCC(CC1)NC
Name
Quantity
2.57 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.49 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.49 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 3 hr
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
at 80° C., cool to ambient temperature
WASH
Type
WASH
Details
wash with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an oil
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 10% (2M NH3-methanol) in CH2Cl2

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN1CCC(CC1)NCC1=CC(=CC(=C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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